molecular formula C8H8N4O B3340377 5-(2-Methoxyphenyl)-1H-tetrazole CAS No. 51449-81-1

5-(2-Methoxyphenyl)-1H-tetrazole

Cat. No. B3340377
CAS RN: 51449-81-1
M. Wt: 176.18 g/mol
InChI Key: ANGNJNYCUCJQJV-UHFFFAOYSA-N
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Description

Phenolic compounds, such as “5-(2-Methoxyphenyl)-1H-tetrazole”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents . For example, ferrocenylbis(phosphonites) were synthesized by the reaction of Fe (C5H4PCl2)2 with 2-methoxyphenol . Another example is the synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives, which involved the treatment of 2-methoxybenzohydrazide with different arylaldehydes .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as single-crystal X-ray diffraction . The structures often exhibit a planar molecule geometry .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and involve multiple steps . For example, the reaction of a protected 5-(2-fluorophenyl)-1H-tetrazole with refluxing DME solution yielded a different compound .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties, such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation, are defined by their diverse chemical structure .

Scientific Research Applications

Crystal Structure and Docking Studies

5-(2-Methoxyphenyl)-1H-tetrazole has been studied for its crystal structure and molecular interactions. Tetrazoles like 5-(4-methoxyphenyl)-1H-tetrazole have been analyzed through X-ray crystallography, revealing their planar tetrazole rings and lack of conjugation with aryl rings. These compounds are investigated for their potential as COX-2 inhibitors, highlighting their biomedical significance (Al-Hourani et al., 2015).

Intermolecular Interactions

Intermolecular Interactions

The crystallographic data on similar compounds, such as 1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one, reveal insights into their solid-state association and intermolecular interactions. These studies emphasize the importance of hydrogen bonds and weak electrostatic interactions in their structural organization, which can be critical for understanding their behavior in various applications (Rayat et al., 2009).

Photochemistry and Molecular Structure

Research on 5-methoxy-1-phenyl-1H-tetrazole, a compound structurally related to 5-(2-Methoxyphenyl)-1H-tetrazole, provides insights into its molecular structure, vibrational spectra, and photochemistry. Such studies, involving theoretical calculations and experimental observations, reveal the compound's behavior under UVirradiation and its decomposition products, offering potential applications in photochemical processes (Gómez-Zavaglia et al., 2006).

Molecular and Crystal Structures in Complex Formation

The compound 1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione and its complex with Cd(II) have been studied for their molecular and crystal structures. Such investigations are crucial in understanding the interaction mechanisms of tetrazoles in coordination chemistry, which can lead to various applications, including material sciences and catalysis (Askerov et al., 2019).

Corrosion Inhibition

Studies on phenyltetrazole substituted compounds, including 5-(4-methoxyphenyl)-1H-tetrazole, have shown their effectiveness in inhibiting corrosion of metals in acidic environments. This highlights their potential application in industrial sectors for protecting metals against corrosion (Elkacimi et al., 2012).

Synthesis and Medical Applications

5-Substituted 1H-tetrazoles have significant importance in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids. The synthesis of these compounds, including 5-(2-Methoxyphenyl)-1H-tetrazole, involves various advanced methods, making them valuable in drug development and other biomedical applications (Mittal & Awasthi, 2019).

Safety and Hazards

Safety data sheets provide information on the hazards of similar compounds. They may form combustible dust concentrations in air, be harmful if swallowed, cause an allergic skin reaction, and cause serious eye irritation . They may also be harmful to aquatic life with long-lasting effects .

Future Directions

Research on similar compounds continues to explore their potential uses in various fields . For example, mammalian 15-lipoxygenases, which are lipid peroxidizing enzymes that exhibit variable functionality in different cancer and inflammation models, have been targeted for pharmacological research .

properties

IUPAC Name

5-(2-methoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-7-5-3-2-4-6(7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGNJNYCUCJQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901559
Record name NoName_691
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-1H-tetrazole

Synthesis routes and methods

Procedure details

A mixture of 1-cyano-2-methoxybenzene (1.02 g, 7.7 mmol) and tributyltin azide (3.4 g, 10.0 mmol) in 3.0 mL of xylene was heated under reflux for hours. The reaction mixture then was cooled and diluted with diethyl ether. Anhydrous hydrochloric acid was bubbled into the mixture and a white precipitate formed. The precipitate was collected by suction filtration and washed repeatedly with diethyl ether. Drying gave 5-(2-methoxyphenyl)-2H-tetrazole (1.33 g, 7.55 mmol).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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